![molecular formula C14H19FN2O2 B7593215 2-ethoxy-1-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)ethanone](/img/structure/B7593215.png)
2-ethoxy-1-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)ethanone
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Overview
Description
2-ethoxy-1-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)ethanone, also known as flumazenil, is a benzodiazepine antagonist that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used to study the mechanisms of action of benzodiazepines and their effects on the central nervous system.
Mechanism of Action
Flumazenil acts as a competitive antagonist at the benzodiazepine receptor site on the GABAA receptor complex. By binding to these receptors, 2-ethoxy-1-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)ethanone can reverse the effects of benzodiazepines and restore normal brain function.
Biochemical and Physiological Effects:
Flumazenil has been shown to have a number of biochemical and physiological effects. It can block the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines, and can also reverse the respiratory depression caused by these drugs. In addition, 2-ethoxy-1-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)ethanone has been shown to increase the release of acetylcholine in the brain, which may be responsible for its ability to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-ethoxy-1-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)ethanone in lab experiments is that it can be used to selectively block the effects of benzodiazepines without affecting other neurotransmitter systems. This allows researchers to study the specific effects of benzodiazepines on the brain. However, one limitation of using 2-ethoxy-1-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)ethanone is that it has a short half-life and may need to be administered multiple times during an experiment.
Future Directions
There are many potential future directions for research involving 2-ethoxy-1-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)ethanone. One area of interest is the role of benzodiazepine receptors in the regulation of anxiety and stress. Another area of interest is the use of 2-ethoxy-1-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)ethanone as a potential treatment for benzodiazepine addiction and withdrawal. Additionally, 2-ethoxy-1-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)ethanone may be useful in the development of new drugs that target the benzodiazepine receptor site.
Synthesis Methods
The synthesis of 2-ethoxy-1-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)ethanone involves several steps, including the reaction of 7-amino-1,3-dihydro-3-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one with ethyl chloroformate to form the corresponding ethyl ester. This ester is then reacted with 2-ethoxyethylamine to yield 2-ethoxy-1-(7-amino-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)ethanone. Finally, this compound is treated with hydrochloric acid to form 2-ethoxy-1-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)ethanone.
Scientific Research Applications
Flumazenil has been used in numerous scientific studies to investigate the mechanisms of action of benzodiazepines and their effects on the central nervous system. It has also been used to study the role of benzodiazepine receptors in the regulation of anxiety, sleep, and memory.
properties
IUPAC Name |
2-ethoxy-1-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-3-19-10-14(18)17-8-4-7-16(2)12-6-5-11(15)9-13(12)17/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPGUPASSRXTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCN(C2=C1C=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-1-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)ethanone |
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